![molecular formula C15H14N4O2 B2824831 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzofuran-2-yl)methanone CAS No. 2319786-41-7](/img/structure/B2824831.png)
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzofuran-2-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, specific details about the molecular structure of this compound are not available in the retrieved information .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which it’s reacted. Without specific information about these reactions, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and the nature of its functional groups. Unfortunately, specific details about the physical and chemical properties of this compound are not available in the retrieved information .Scientific Research Applications
- Researchers have synthesized novel 1,2,4-triazole derivatives, including compounds related to our target molecule . These derivatives were evaluated for their cytotoxic activity against human cancer cell lines (MCF-7, Hela, and A549). Notably, some of these derivatives demonstrated promising cytotoxic effects, particularly against the Hela cell line.
- In a separate study, a substituted derivative containing a triazole ring induced apoptosis in BT-474 breast cancer cells . Detailed biological assays confirmed its apoptotic effects.
- Triazoles, including 1,2,4-triazoles, have been explored as effective antibacterial and antifungal agents .
Anticancer Activity
Apoptosis Induction
Antibacterial and Antifungal Properties
Agrochemical Applications
Photostabilizers and Dyes
Materials Science and Supramolecular Chemistry
Mechanism of Action
Target of Action
Compounds containing 1,2,4-triazole and benzofuran moieties have been reported to exhibit a broad range of biological activities . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .
Mode of Action
The mode of action of this compound is likely related to its interaction with its targets. The triazole moiety is known to bind to the active site of enzymes, which can inhibit their function and lead to various downstream effects . The benzofuran moiety is also known to contribute to the compound’s biological activities .
Biochemical Pathways
Compounds containing 1,2,4-triazole and benzofuran moieties have been reported to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of the 1,2,4-triazole and benzofuran moieties may influence these properties, as these groups are known to contribute to the bioavailability of various compounds .
Result of Action
Compounds containing 1,2,4-triazole and benzofuran moieties have been reported to exhibit a broad range of biological activities, including anticancer, antibacterial, anti-oxidative, and anti-viral activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzofuran-2-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-15(14-5-12-3-1-2-4-13(12)21-14)18-6-11(7-18)8-19-10-16-9-17-19/h1-5,9-11H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMIPEIVISZCPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzofuran-2-yl)methanone |
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